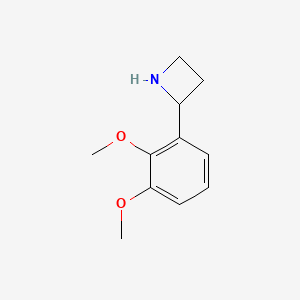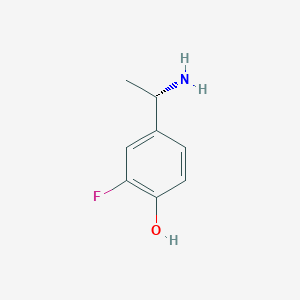
(s)-4-(1-Aminoethyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-(1-Aminoethyl)-2-fluorophenol is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines using catalytic methods. For instance, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . This method involves the use of engineered transaminase polypeptides that convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and engineered enzymes to achieve high yields and enantiomeric purity. These methods are preferred due to their cost-effectiveness and atom-economical nature .
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
(s)-4-(1-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (s)-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with molecular targets through the formation of external aldimines with coenzymes like pyridoxal-5’-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates and ketimines, which play a crucial role in the compound’s reactivity and function .
Comparison with Similar Compounds
Similar Compounds
(s)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the fluorine atom, affecting its reactivity and applications.
Trifluoromethyl amines: These compounds contain trifluoromethyl groups instead of a single fluorine atom, leading to different chemical properties and uses.
Uniqueness
(s)-4-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
VWURQMSCABRCTE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


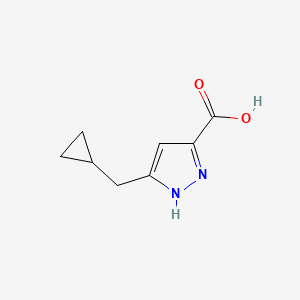
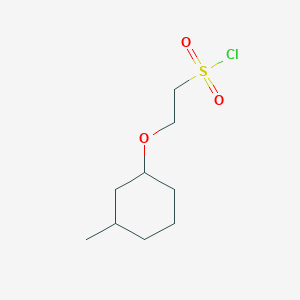
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
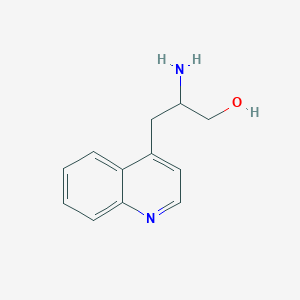
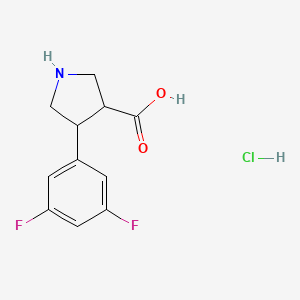
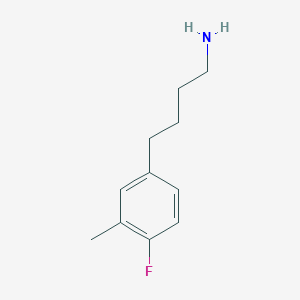
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
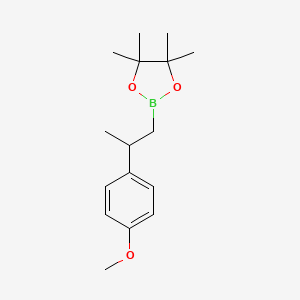
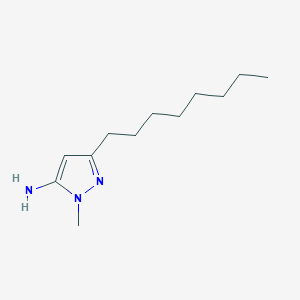
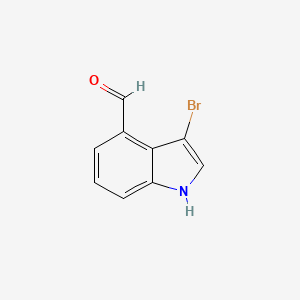
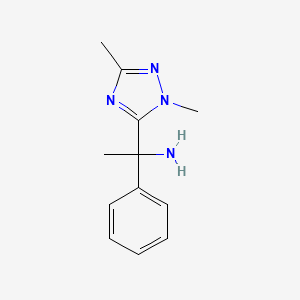
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
